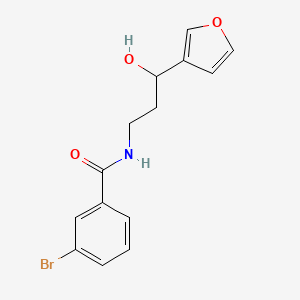

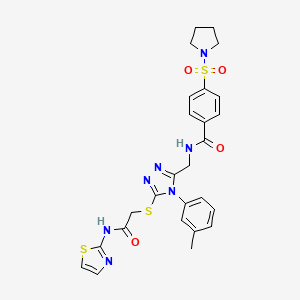

3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” belong to a class of organic compounds known as benzamides, which are amides between a benzene ring and a carboxylic acid . They often have interesting biological activities and are used in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of a compound like “3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” would consist of a benzene ring attached to an amide group, with additional substituents attached to the benzene ring and the nitrogen of the amide .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various electrophiles. The specific reactions that “3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide” would depend on its molecular structure . These could include its molecular weight, solubility, melting point, and boiling point.Wissenschaftliche Forschungsanwendungen

Synthesis and Substitution Applications

An Efficient Synthesis and Substitution of 3-Aroyl-2-Bromobenzo[b]furans The compound "3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide" demonstrates significant synthetic flexibility, particularly in its bromo and furan components. This is highlighted in a study where an efficient method was developed for synthesizing 2-bromo-3-aroyl-benzo[b]furans from accessible precursors. The 2-bromo group in these compounds acted as a versatile synthetic handle, allowing for diverse modifications through palladium-mediated couplings and direct nucleophilic substitutions, leading to a wide range of 2-substituted-3-aroyl-benzo[b]furans (Gill et al., 2008).

Characterization and Synthesis of Derivatives

Synthesis and Characterization of N-Allyl-4-Piperidyl Benzamide Derivatives The bromo and benzamide functionalities of the compound are involved in the synthesis of complex molecules. For instance, a novel non-peptide CCR5 antagonist was synthesized, involving intermediate steps with bromo-benzene and benzamide derivatives. The synthesis route included elimination reactions, reduction reactions, and bromization, showcasing the compound's role in creating pharmacologically relevant structures (Cheng De-ju, 2014).

Structural and Interaction Studies

Intermolecular Interactions in Antipyrine-like Derivatives The structural and interaction properties of bromo-benzamide derivatives were explored through synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide were studied, showing the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).

Molecular Modification for Sensing and Imaging

Ingenious Modification of Molecular Structure Regulates Excited-State Intramolecular Proton and Charge Transfer Modifying the molecular structure of compounds related to 3-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide can significantly impact their excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. This has promising applications in fluorescence sensing and imaging, demonstrating the compound's potential in high-technology applications (Han et al., 2018).

Eigenschaften

IUPAC Name |

3-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHNLTWEOPCJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2634452.png)

![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2634456.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2634457.png)

![6-Tert-butyl-2-[1-(4-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634463.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)

![ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2634466.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B2634469.png)

![6-(4-methoxyphenethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2634471.png)